PIM Kinase Inhibition: Pyrimidine Scaffold Comparison
A derivative of 4,6-Dimethylpyrimidine-2-carbothioamide exhibits potent inhibition of PIM kinase, a key target in oncology. The compound demonstrates an IC50 of 1.50 nM against PIM-1 in a cell-free enzymatic assay, a value significantly more potent than many other pyrimidine-based inhibitors lacking this specific substitution pattern [1]. This is a class-level inference, as direct comparative data with a structurally identical comparator is not available in the same study.
| Evidence Dimension | PIM-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.50 nM |
| Comparator Or Baseline | Other pyrimidine derivatives (class-level comparison) |
| Quantified Difference | Significantly lower IC50 indicating higher potency |
| Conditions | Cell-free enzymatic assay measuring phosphorylation of biotinylated-BAD peptide. |
Why This Matters
Demonstrates a strong and specific enzyme inhibition profile, making this scaffold highly relevant for oncology drug discovery programs targeting PIM kinases.
- [1] BindingDB. BDBM50061613 (CHEMBL3394164). PIM-1 Kinase Inhibition Assay. https://bindingdb.org. View Source
